6-fluoro-N-phenyl-1,3-benzothiazol-2-amine
Overview
Description
6-Fluoro-N-phenyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C13H9FN2S . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound .
Synthesis Analysis
Benzothiazoles, including this compound, can be synthesized by reacting 2-mercaptoaniline with acid chlorides . Another method involves the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazoles, including this compound, are thermally stable electron-withdrawing moieties with numerous applications in dyes such as thioflavin . They are also used in the sulfur vulcanization of rubber .Scientific Research Applications
Antitumor Properties and Prodrug Development
6-Fluoro-N-phenyl-1,3-benzothiazol-2-amine has shown promise in antitumor research, particularly through the development of amino acid prodrugs aimed at overcoming drug lipophilicity limitations for better bioavailability and formulation. These prodrugs, through enzymatic conversion, can revert to their parent compounds in vivo, exhibiting potent antitumor activity against specific cancer cell lines by inducing cytochrome P450 1A1, which is crucial for their mechanism of action. The prodrug approach not only addresses solubility and stability issues but also ensures that active drug concentrations are maintained within therapeutic windows to exert cytocidal effects on target carcinoma cells while minimizing toxicity (Bradshaw et al., 2002; Hutchinson et al., 2002).
Antibacterial and Antifungal Activity
Compounds derived from this compound have demonstrated significant antibacterial and antifungal activities. Novel derivatives synthesized through condensation reactions have shown comparable or even superior activity to standard medicinal compounds against various bacterial and fungal strains. This highlights the compound's potential in developing new antimicrobial agents, especially considering the increasing resistance to existing treatments (Pejchal et al., 2015).
Synthesis and Evaluation of Novel Derivatives for Antitumor Activity
Further exploration into the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, with specific focus on substitutions that enhance antitumor activity, has been conducted. These studies aim at understanding how different substituents affect the cytostatic activities of these compounds against various cancer cell lines, potentially offering insights into the design of more effective anticancer drugs (Racané et al., 2006).
Fluorescent Sensing and Security Ink Applications
Benzothiazole derivatives also find applications in fluorescent sensing, where they are used to develop sensitive methods for detecting hazardous chemicals like oxalyl chloride and phosgene. Such compounds, due to their unique fluorescent properties, can act as effective sensors offering a rapid, convenient, and reliable method for detecting these toxic agents, potentially benefiting public health and safety measures (Zhang et al., 2017).
Amyloid Imaging Agents
The development of fluorine-18 labeled benzothiazoles for use as amyloid imaging agents represents a significant advancement in diagnostic imaging, particularly for conditions such as Alzheimer's disease. These compounds exhibit high binding affinity to amyloid beta plaques, offering potential as PET imaging agents to non-invasively monitor disease progression or the efficacy of therapeutic interventions (Serdons et al., 2009).
Mechanism of Action
Target of Action
The primary target of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium .
Mode of Action
The compound interacts with its target through a mechanism that involves the inhibition of the DprE1 enzyme . This enzyme is crucial for the survival of Mycobacterium tuberculosis, and its inhibition leads to the death of the bacterium .
Biochemical Pathways
The compound affects the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, leading to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved by disrupting the production of arabinogalactan, a crucial component of the bacterium’s cell wall .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s action .
Future Directions
Benzothiazole derivatives, including 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine, have a wide range of biological activities and medicinal applications . Therefore, they are of great interest for the development of novel therapeutics . Future research may focus on exploring their potential uses in various fields, including pharmaceutical chemistry .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant biological activities . They have been synthesized and evaluated for their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Benzothiazole derivatives have been found to exhibit significant biological activities .
Molecular Mechanism
Benzothiazole derivatives have been found to exhibit significant biological activities .
Properties
IUPAC Name |
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-6-7-11-12(8-9)17-13(16-11)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCVVVLTUPKXIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327173 | |
Record name | 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700363-18-4 | |
Record name | 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.